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Compound of Interest

Compound Name: 4-(Aminomethyl)chroman-4-ol

Cat. No.: B189978

Abstract

This application note provides a detailed two-step protocol for the lab-scale synthesis of 4-
(aminomethyl)chroman-4-ol, a valuable building block for drug discovery and development.
The synthesis commences with the readily available chroman-4-one and proceeds through a
modified Strecker reaction to form an a-amino nitrile intermediate, which is subsequently
reduced to the target amino alcohol. This protocol is intended for researchers in organic and
medicinal chemistry.

Introduction

Chroman derivatives are prevalent scaffolds in a variety of biologically active compounds.
Specifically, molecules containing an amino alcohol moiety are of significant interest in
medicinal chemistry due to their potential as pharmacophores. 4-(Aminomethyl)chroman-4-ol
combines the chroman nucleus with a 1,2-amino alcohol functional group at the 4-position,
making it an attractive intermediate for the synthesis of novel therapeutic agents. This
document outlines a reliable and reproducible laboratory-scale procedure for its preparation.

Overall Reaction Scheme

The synthesis of 4-(aminomethyl)chroman-4-ol is achieved in two sequential steps starting
from chroman-4-one:
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Step 1: Synthesis of 4-Amino-4-cyanochroman (Intermediate 2) Chroman-4-one undergoes a
one-pot reaction with sodium cyanide and ammonium chloride to yield the a-amino nitrile
intermediate, 4-amino-4-cyanochroman.

Step 2: Synthesis of 4-(Aminomethyl)chroman-4-ol (Product 3) The nitrile group of the
intermediate is reduced using lithium aluminum hydride (LiAlH4) to afford the final product, 4-
(aminomethyl)chroman-4-ol.

Experimental Protocols

Safety Precaution:This protocol involves the use of highly toxic sodium cyanide and a highly
reactive and flammable reagent, lithium aluminum hydride. All steps must be performed in a
well-ventilated fume hood by trained personnel, wearing appropriate personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Amino-4-cyanochroman (2)
Materials:

e Chroman-4-one (1)

e Sodium Cyanide (NaCN)

¢ Ammonium Chloride (NH4Cl)

o Methanol (MeOH)

o Water (H20)

e Dichloromethane (DCM)

o Saturated agqueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:
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To a round-bottom flask equipped with a magnetic stirrer, add chroman-4-one (1.0 eq),
ammonium chloride (1.5 eq), and methanol (5 mL per mmol of chroman-4-one).

Stir the mixture at room temperature for 15 minutes.

In a separate flask, dissolve sodium cyanide (1.5 eq) in a minimal amount of water and add it
dropwise to the reaction mixture at O °C (ice bath).

Allow the reaction to warm to room temperature and stir for 24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,
followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude 4-amino-4-cyanochroman (2).

The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of 4-(Aminomethyl)chroman-4-ol (3)

Materials:

4-Amino-4-cyanochroman (2)

Lithium Aluminum Hydride (LiAIHa4)

Anhydrous Tetrahydrofuran (THF)

Water (Hz20)

15% aqueous Sodium Hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na2S0a)
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o Ethyl acetate (EtOAC)
Procedure:

» To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), add a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (10 mL
per mmol of nitrile).

e Cool the suspension to 0 °C in an ice bath.

e Dissolve 4-amino-4-cyanochroman (2) (1.0 eq) in anhydrous THF and add it dropwise to the
LiAlH4 suspension.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 6-8 hours.

e Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential
dropwise addition of:

o Water (X mL, where X = grams of LiAlH4 used)
o 15% aqueous NaOH (X mL)
o Water (3X mL)
 Stir the resulting granular precipitate at room temperature for 30 minutes.
« Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

o Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude 4-(aminomethyl)chroman-4-ol (3).

e The product can be further purified by recrystallization or column chromatography.

Data Presentation
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Table 1: Reagents for the Synthesis of 4-Amino-4-cyanochroman (2)

Reagent Molar Mass ( g/mol ) Molar Eq.
Chroman-4-one (1) 148.16 1.0
Sodium Cyanide 49.01 15

| Ammonium Chloride | 53.49 | 1.5 |

Table 2: Reagents for the Synthesis of 4-(Aminomethyl)chroman-4-ol (3)

Reagent Molar Mass ( g/mol ) Molar Eq.

4-Amino-4-cyanochroman

(2)

174.20 1.0

| Lithium Aluminum Hydride | 37.95 | 3.0 |

Table 3: Expected Product Characterization

Expected *H

Molar Mass ( NMR Signals Expected IR
Compound Formula

g/mol) (ppm, (cm™)
indicative)
7.8-6.8
(aromatic), 4.4- 3400-3300 (N-
2 C10H10N20 174.20 4.2 (OCH2), H), 2240 (C=N),

2.5-2.0 (CH2), 1600 (C=C)
NH:z (broad s)

| 3 | C10H13NO:2 | 179.22 | 7.5-6.8 (aromatic), 4.3-4.1 (OCH?2), 3.0-2.8 (CH:N), 2.2-1.8 (CHz),
OH, NHz (broad s) | 3400-3200 (O-H, N-H broad), 1600 (C=C), 1100 (C-O) |

Visualization
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4 Step 1: Strecker Synthesis N

Chroman-4-one (1)

NaCN, NHaCl
Methanol/H20

One-pot reaction
RT, 24h

Extraction & Purification

4-Amino-4-cyanochroman (2)

/AN

4 Step 2: Reduction

1. LiAlH4, Anhydrous THF
2. H20 work-up

Reduction
Reflux, 6-8h

Quenching & Purification

4-(Aminomethyl)chroman-4-ol (3)

Click to download full resolution via product page

- J

Caption: Synthetic workflow for 4-(Aminomethyl)chroman-4-ol.
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Discussion

The described two-step synthesis provides a straightforward route to 4-
(aminomethyl)chroman-4-ol. The initial Strecker-type reaction is a robust method for installing
both an amino and a cyano group onto the C4 position of the chromanone core. The
subsequent reduction of the nitrile with LiAlH4 is a high-yielding transformation to the desired
primary amine. Careful control of the reaction conditions, particularly the anhydrous
environment for the LiAlH4 reduction and the cautious quenching procedure, is critical for the
safety and success of the synthesis. The final product serves as a versatile intermediate, with
the primary amine and tertiary alcohol functionalities available for further chemical modification.

 To cite this document: BenchChem. [Application Note: Lab-Scale Synthesis of 4-
(Aminomethyl)chroman-4-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189978#lab-scale-synthesis-protocol-for-4-
aminomethyl-chroman-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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